molecular formula C21H27N3O2 B3890182 N-(3,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine

N-(3,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine

Katalognummer B3890182
Molekulargewicht: 353.5 g/mol
InChI-Schlüssel: QZVQRTFGMGYIQD-JCMHNJIXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine, also known as DMXB-A, is a compound that has gained attention in scientific research due to its potential therapeutic properties. DMXB-A belongs to the class of compounds known as allosteric modulators, which bind to a specific site on a receptor to enhance or inhibit its activity. In

Wirkmechanismus

N-(3,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine acts as an allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR), which is a ligand-gated ion channel that is involved in various physiological processes, including learning and memory, attention, and inflammation. This compound binds to a specific site on the α7 nAChR, known as the allosteric site, and enhances its activity by increasing the binding affinity of the receptor for its agonist, acetylcholine. This results in an increase in cholinergic neurotransmission, which is important for cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound enhances cholinergic neurotransmission by increasing the binding affinity of the α7 nAChR for acetylcholine. This results in an increase in the release of acetylcholine, which is important for cognitive function. This compound has also been shown to modulate glutamatergic neurotransmission by reducing the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in the pathophysiology of schizophrenia. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has several advantages for lab experiments. It is a selective allosteric modulator of the α7 nAChR, which allows for the specific modulation of cholinergic neurotransmission. This compound has also been shown to have a good safety profile in animal studies, with no significant adverse effects reported. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has a short half-life, which can limit its effectiveness in certain experiments.

Zukünftige Richtungen

There are several future directions for research on N-(3,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine. One area of research is the development of more potent and selective allosteric modulators of the α7 nAChR. This could lead to the development of more effective therapies for diseases such as Alzheimer's disease and schizophrenia. Another area of research is the investigation of the role of this compound in inflammation. This compound has been shown to reduce the production of pro-inflammatory cytokines, and further research could elucidate its mechanism of action and potential therapeutic applications in inflammatory diseases. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound could lead to the development of more effective dosing strategies and administration routes.

Wissenschaftliche Forschungsanwendungen

N-(3,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has been studied for its potential therapeutic properties in various diseases, including Alzheimer's disease, schizophrenia, and addiction. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease by enhancing cholinergic neurotransmission. In addition, this compound has been shown to reduce symptoms of schizophrenia in animal models by modulating glutamatergic neurotransmission. This compound has also been studied for its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Eigenschaften

IUPAC Name

(Z)-1-(3,4-dimethoxyphenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-17-4-6-18(7-5-17)16-23-10-12-24(13-11-23)22-15-19-8-9-20(25-2)21(14-19)26-3/h4-9,14-15H,10-13,16H2,1-3H3/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVQRTFGMGYIQD-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
Reactant of Route 5
N-(3,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
Reactant of Route 6
N-(3,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.